8-amino-1,3-dimethyl-7-(3-phenoxypropyl)-1H-purine-2,6(3H,7H)-dione
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Overview
Description
8-amino-1,3-dimethyl-7-(3-phenoxypropyl)-1H-purine-2,6(3H,7H)-dione is a synthetic organic compound belonging to the purine family Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-amino-1,3-dimethyl-7-(3-phenoxypropyl)-1H-purine-2,6(3H,7H)-dione typically involves multi-step organic reactions. A common synthetic route may include:
Starting Materials: The synthesis begins with commercially available purine derivatives.
Alkylation: Introduction of the 3-phenoxypropyl group through an alkylation reaction using appropriate alkyl halides.
Amination: Introduction of the amino group at the 8-position using amination reagents such as ammonia or amines.
Methylation: Methylation of the purine ring at the 1 and 3 positions using methylating agents like methyl iodide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to achieve high yield and purity. This may include:
Catalysts: Use of catalysts to enhance reaction rates.
Solvents: Selection of suitable solvents to improve solubility and reaction efficiency.
Purification: Techniques such as recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
8-amino-1,3-dimethyl-7-(3-phenoxypropyl)-1H-purine-2,6(3H,7H)-dione can undergo various chemical reactions, including:
Oxidation: Oxidative reactions to form corresponding oxo derivatives.
Reduction: Reduction reactions to modify functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions to introduce new substituents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo-purine derivatives, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules like proteins and nucleic acids.
Medicine: Investigated for potential therapeutic properties, such as antiviral or anticancer activities.
Industry: Utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 8-amino-1,3-dimethyl-7-(3-phenoxypropyl)-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to cellular receptors to modulate signaling pathways.
DNA/RNA: Intercalation or binding to nucleic acids, affecting gene expression or replication.
Comparison with Similar Compounds
Similar Compounds
Caffeine: 1,3,7-trimethylxanthine, a well-known stimulant.
Theophylline: 1,3-dimethylxanthine, used in respiratory diseases.
Theobromine: 3,7-dimethylxanthine, found in cocoa and chocolate.
Uniqueness
8-amino-1,3-dimethyl-7-(3-phenoxypropyl)-1H-purine-2,6(3H,7H)-dione is unique due to its specific substituents, which may confer distinct biological activities and chemical properties compared to other purine derivatives.
Properties
IUPAC Name |
8-amino-1,3-dimethyl-7-(3-phenoxypropyl)purine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O3/c1-19-13-12(14(22)20(2)16(19)23)21(15(17)18-13)9-6-10-24-11-7-4-3-5-8-11/h3-5,7-8H,6,9-10H2,1-2H3,(H2,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBELGAQBYWCSAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N)CCCOC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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